molecular formula C8H7NO4 B1583419 6-Methyl-2,3-pyridinedicarboxylic acid CAS No. 53636-70-7

6-Methyl-2,3-pyridinedicarboxylic acid

Cat. No. B1583419
CAS RN: 53636-70-7
M. Wt: 181.15 g/mol
InChI Key: PHQBKLKZIXCRIX-UHFFFAOYSA-N
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Description

6-Methyl-2,3-pyridinedicarboxylic acid is a chemical compound with the empirical formula C8H7NO4 . It is a constituent of paramount significance in the biomedical field and is widely harnessed in the formulation of pharmaceuticals aimed at a wide range of afflictions, encompassing cancer and neurodegenerative maladies .


Molecular Structure Analysis

The molecular weight of 6-Methyl-2,3-pyridinedicarboxylic acid is 181.15 g/mol . The InChI key is PHQBKLKZIXCRIX-UHFFFAOYSA-N .


Chemical Reactions Analysis

The bromination reaction of 5-methylpyridine-2,3-dicarboxylic acid dimethyl ester (MPE) is a key step in the synthesis of imidazolinones . The bromination reaction of MPE is a typical reaction initiated by free radicals .


Physical And Chemical Properties Analysis

The physical and chemical properties of 6-Methyl-2,3-pyridinedicarboxylic acid include a melting point of 170°C (dec.) (lit.) . The molecular weight is 181.15 g/mol .

Safety and Hazards

6-Methyl-2,3-pyridinedicarboxylic acid is considered hazardous. It causes skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

The electrochemical traits of 6-Methyl-2,3-pyridinedicarboxylic acid are positively promising for their future application as hybrid electrode materials .

properties

IUPAC Name

6-methylpyridine-2,3-dicarboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7NO4/c1-4-2-3-5(7(10)11)6(9-4)8(12)13/h2-3H,1H3,(H,10,11)(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHQBKLKZIXCRIX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=C(C=C1)C(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70337416
Record name 6-Methyl-2,3-pyridinedicarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70337416
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Methyl-2,3-pyridinedicarboxylic acid

CAS RN

53636-70-7
Record name 6-Methyl-2,3-pyridinedicarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70337416
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-Methylpyridine-2,3-dicarboxylic acid
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does 6-methyl-2,3-pyridinedicarboxylic acid interact with vanadium(IV), and how does this interaction change in solution?

A1: 6-Methyl-2,3-pyridinedicarboxylic acid acts as a bidentate ligand, meaning it binds to the vanadium(IV) ion through two donor atoms. In this case, the donor atoms are one oxygen from a carboxyl group and one nitrogen from the pyridine ring. [] This interaction initially forms a square pyramidal complex with the vanadium oxo cation (VO²⁺).

Q2: How does the presence of an axial water molecule affect the vanadium(IV) complex's electronic properties, and how was this investigated?

A2: The study utilized Electron Paramagnetic Resonance (EPR) spectroscopy and Density Functional Theory (DFT) calculations to investigate the impact of axial water coordination. The research demonstrated that the presence of an axial water molecule, despite being a weak donor, can significantly influence the electronic structure of the vanadium(IV) complex. []

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